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3,9,9-Triphenyl-9H-fluoren-2-ylamine, also known as N,9,9-triphenyl-9H-fluoren-2-amine, is an organic compound characterized by its complex structure featuring a fluorenyl moiety substituted with three phenyl groups and an amine group. Its molecular formula is C₃₁H₂₃N, and it has a molecular weight of approximately 409.53 g/mol. The compound appears as a solid, typically ranging in color from white to orange to green, and has a melting point between 206 °C and 210 °C .
The synthesis of 3,9,9-triphenyl-9H-fluoren-2-ylamine can be achieved through several methods:
Each method may yield different purity levels and require optimization for efficiency.
3,9,9-Triphenyl-9H-fluoren-2-ylamine finds applications in various fields:
Interaction studies involving 3,9,9-triphenyl-9H-fluoren-2-ylamine focus on its behavior in different environments:
These studies are essential for understanding the compound's behavior in practical applications.
Several compounds share structural similarities with 3,9,9-triphenyl-9H-fluoren-2-ylamine. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-N,N-diphenylacetamide | Contains two phenyl groups | Exhibits different reactivity due to acetamide moiety |
| N,N-Diphenylaniline | Contains two phenyl groups | Primarily used as a dye precursor |
| 4-Amino-N,N-diphenylnaphthalenesulfonamide | Contains naphthalene structure | Known for antibacterial properties |
These compounds highlight variations in reactivity and application potential based on structural differences.
Palladium-catalyzed cross-coupling reactions are pivotal for introducing phenyl groups to the fluorene core. Suzuki-Miyaura coupling, employing aryl boronic acids and halogenated fluorene intermediates, is widely used. For example, 2-bromo-9H-fluorene can undergo sequential coupling with phenyl boronic acid derivatives in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. A typical reaction employs toluene as the solvent at reflux temperatures (110°C), achieving yields exceeding 70% for mono- and diphenylated intermediates.
Key variables influencing coupling efficiency include:
Table 1: Optimization of Suzuki-Miyaura Coupling for Phenyl Group Introduction
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | None | Toluene | 110 | 72 |
| Pd(OAc)₂ | SPhos | Dioxane | 100 | 85 |
| PdCl₂(dppf) | XPhos | THF | 80 | 68 |
The introduction of the amine group at position 2 of the fluorene scaffold is achieved via Buchwald-Hartwig amination. This method couples aryl halides with ammonia equivalents using palladium catalysts and specialized ligands. For instance, 2-bromo-3,9,9-triphenyl-9H-fluorene reacts with benzophenone imine in the presence of Pd(dba)₂ and BrettPhos ligand, followed by acidic hydrolysis to yield the primary amine.
Critical parameters for optimization include:
Solvent polarity and reaction temperature significantly impact the rate and selectivity of fluorene functionalization. For example, reductive amination of 9-fluorenone derivatives in methanol at 37°C proceeds with 70% yield over 24 hours, while analogous reactions in toluene at 110°C achieve higher conversions (75–80%) within 7–20 hours. The dielectric constant of the solvent influences transition-state stabilization, with nonpolar media favoring concerted mechanisms in cross-coupling.
Kinetic Analysis:
After constructing the core structure, post-functionalization enables further diversification. Electrophilic aromatic substitution (e.g., nitration, sulfonation) at the para positions of the phenyl groups introduces electron-withdrawing or donating substituents. Additionally, halogenation (e.g., bromination) at position 4 of the fluorene backbone permits subsequent cross-coupling to install heteroaryl or alkyl groups.
Selective Functionalization Example:
Table 2: Post-Functionalization Reactions and Yields
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Bromination | NBS | 4-Bromo-3,9,9-triphenylfluoren-2-amine | 88 |
| Methoxylation | 4-MeO-PhB(OH)₂ | 4-Methoxy-3,9,9-triphenylfluoren-2-amine | 76 |
3,9,9-Triphenyl-9H-fluoren-2-ylamine demonstrates exceptional charge transport characteristics that make it highly suitable for thin-film transistor applications [1]. The compound exhibits a molecular weight of 409.53 grams per mole and maintains thermal stability up to 560.3 degrees Celsius at 760 millimeters of mercury, providing robust operational parameters for electronic device integration [2]. The chemical structure features a fluorene backbone with triphenylamine substituents that facilitate efficient hole transport through π-conjugated pathways [3].
Research investigations have revealed that the compound's highest occupied molecular orbital energy level positions favorably for charge injection and transport processes [4]. The material demonstrates hole mobility values in the range of 10⁻⁴ to 10⁻⁵ square centimeters per volt-second, which represents significant enhancement compared to conventional organic semiconductors [5]. Time-dependent density functional theory calculations indicate that the first two lowest-energy π-π* transitions occur in close proximity, contributing to overlapping experimental absorption bands that optimize charge carrier generation [3].
The triphenylamine moiety within the molecular structure provides excellent hole-transporting capabilities due to its electron-rich nitrogen center and propeller-shaped configuration [6]. Studies have shown that planarization effects in related fluorene-triphenylamine structures lead to trap-free transport of holes and pronounced enhancement of mobility in undoped states [6]. The compound's amorphous nature contributes to good morphological and thermal stability while maintaining efficient charge transport pathways [7].
Electrochemical characterization reveals that 3,9,9-Triphenyl-9H-fluoren-2-ylamine possesses suitable frontier molecular orbital energies for effective carrier transportation from adjacent device layers [8]. The material's density of 1.2 ± 0.1 grams per cubic centimeter and crystalline powder appearance facilitate uniform thin-film formation through solution processing techniques [2].
Table 1: Charge Transport Properties of 3,9,9-Triphenyl-9H-fluoren-2-ylamine
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 409.53 g/mol | [2] |
| Thermal Stability | 560.3°C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Hole Mobility Range | 10⁻⁴ - 10⁻⁵ cm²/V·s | [5] |
| Melting Point | 206-210°C | [4] |
3,9,9-Triphenyl-9H-fluoren-2-ylamine serves as an effective host matrix material in phosphorescent organic light emitting diode configurations due to its favorable energy level alignment and charge transport characteristics [8]. The compound's fluorene-based structure provides high triplet energy levels that are essential for preventing energy back-transfer from phosphorescent dopants [9]. Research demonstrates that fluorene-triphenylamine based bipolar materials exhibit exceptional performance as host matrices for yellow phosphorescent organic light emitting diodes [8].
The material's bipolar nature allows for balanced electron and hole injection, which is crucial for achieving high external quantum efficiencies in phosphorescent devices [10]. Studies have shown that devices incorporating similar fluorene-triphenylamine structures as host materials achieve current efficiencies exceeding 21 candelas per ampere and power efficiencies above 13 lumens per watt [8]. The compound's ability to form stable amorphous films through solution processing makes it particularly suitable for large-area device fabrication [11].
Photophysical investigations reveal that 3,9,9-Triphenyl-9H-fluoren-2-ylamine exhibits broad gain spectral regions from 420 to 500 nanometers with maximum gain cross-sections reaching 1.5 × 10⁻¹⁶ square centimeters [12]. These optical properties enable efficient energy transfer to phosphorescent emitters while maintaining color purity [12]. The material's high photoluminescence quantum yields approaching 98 percent in doped thin films contribute to enhanced device efficiencies [13].
The host matrix role is further enhanced by the compound's thermal stability and resistance to degradation under operational conditions [14]. Device architectures utilizing fluorene-triphenylamine based hosts demonstrate operational lifetimes exceeding 1000 hours at practical brightness levels [14]. The material's compatibility with various phosphorescent dopants allows for tunable emission across the visible spectrum [10].
Table 2: Phosphorescent Organic Light Emitting Diode Performance Parameters
| Parameter | Value | Reference |
|---|---|---|
| Current Efficiency | >21 cd/A | [8] |
| Power Efficiency | >13 lm/W | [8] |
| Photoluminescence Quantum Yield | 98% | [13] |
| Gain Cross-section | 1.5 × 10⁻¹⁶ cm² | [12] |
| Operational Lifetime | >1000 hours | [14] |
| Spectral Range | 420-500 nm | [12] |
3,9,9-Triphenyl-9H-fluoren-2-ylamine demonstrates significant potential for interfacial engineering applications in perovskite solar cell architectures [15]. The compound's fluorene-triphenylamine structure provides excellent hole extraction capabilities and favorable energy level alignment with perovskite absorber layers [16]. Research investigations have shown that fluorene-based hole transport materials achieve power conversion efficiencies exceeding 17 percent in inverted perovskite solar cell configurations [15].
The material's hydrophobic characteristics contribute to enhanced device stability by protecting perovskite layers from atmospheric moisture [16]. Studies demonstrate that alkylated fluorene molecules exhibit strong hydrophobic properties with contact angle measurements indicating superior moisture resistance compared to conventional hole transport materials [16]. Time-resolved photoluminescence analysis reveals efficient quenching of perovskite luminescence, suggesting excellent interfacial contact and charge extraction [16].
Interfacial engineering studies show that 3,9,9-Triphenyl-9H-fluoren-2-ylamine forms self-assembled monolayers that improve substrate wettability and facilitate bond formation with indium tin oxide and titanium dioxide surfaces [17]. The compound's highest occupied molecular orbital energy level of approximately -5.2 electron volts provides optimal alignment with methylammonium lead iodide perovskites for efficient hole extraction [18]. Ultraviolet photoelectron spectroscopy and reflection electron energy loss spectroscopy analyses confirm favorable energy level matching with gold electrodes [16].
Device performance optimization through interfacial engineering demonstrates that perovskite solar cells incorporating fluorene-triphenylamine based hole transport materials maintain 75 percent of initial efficiency after 480 hours of operation [16]. Impedance spectroscopy measurements reveal higher recombination resistance values, indicating improved charge transport and reduced recombination losses [16]. The material's solution processability enables uniform film formation with thickness control at the nanometer scale [11].
Table 3: Perovskite Solar Cell Interfacial Properties
| Property | Value | Reference |
|---|---|---|
| Power Conversion Efficiency | >17% | [15] |
| Highest Occupied Molecular Orbital | -5.2 eV | [18] |
| Device Stability | 75% after 480 hours | [16] |
| Film Thickness Control | Nanometer scale | [11] |
| Moisture Resistance | High hydrophobicity | [16] |
3,9,9-Triphenyl-9H-fluoren-2-ylamine exhibits significant non-linear optical properties that make it valuable for photonic applications and optical device development [19]. The compound's fluorene-triphenylamine structure provides donor-π-acceptor characteristics that contribute to enhanced first hyperpolarizability values [19]. Research demonstrates that fluorene-based chromophores with linear conjugation pathways show superior non-linear optical response compared to non-linear conjugation architectures [19].
Studies reveal that triphenylamine-fluorene derivatives achieve first hyperpolarizability values ranging from 274 to 645 × 10⁻³⁰ electrostatic units, significantly exceeding conventional organic non-linear optical materials [19]. The intrinsic hyperpolarizability depends on wavelength of maximum absorption and oscillating strength of lowest energy bands [19]. Time-dependent density functional theory calculations confirm that modulation of push-pull conjugation pathways enhances optical gaps and transition dipole moments [19].
The material's non-linear optical characteristics are enhanced through silver nanoparticle coordination, resulting in two-photon absorption cross-sections reaching 103,876 Goeppert-Mayer units [20]. Surface plasmon resonance effects contribute to enhancement in single photon fluorescence emission and two-photon absorption properties [20]. Optical power limiting applications demonstrate limiting thresholds of 0.49 joules per square centimeter, indicating excellent performance for photonic protection devices [20].
Crystallographic analysis reveals that 3,9,9-Triphenyl-9H-fluoren-2-ylamine forms centrosymmetric arrangements in solid state, requiring incorporation into non-centrosymmetric matrices for bulk non-linear optical applications [19]. The compound's thermal stability exceeding 290 degrees Celsius ensures reliable performance under operational conditions [19]. Electrochemical studies confirm structure-dependent photophysical and redox behavior that can be optimized through molecular engineering [19].
Table 4: Non-Linear Optical Properties
| Property | Value | Reference |
|---|---|---|
| First Hyperpolarizability | 274-645 × 10⁻³⁰ esu | [19] |
| Two-Photon Absorption Cross-section | 103,876 GM | [20] |
| Optical Power Limiting Threshold | 0.49 J/cm² | [20] |
| Thermal Stability | >290°C | [19] |
| Enhancement Factor | 12-fold increase | [20] |